molecular formula C17H17NO4S B13910264 Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate

Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate

Cat. No.: B13910264
M. Wt: 331.4 g/mol
InChI Key: KNBFBOOURMYBTP-UHFFFAOYSA-N
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Description

Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is a synthetic indoline derivative supplied for chemical research and development. This compound features a benzenesulfonyl group protecting the indoline nitrogen and a methyl acetate moiety, making it a versatile intermediate for further synthetic modification . The indoline and indole core structures are recognized as privileged scaffolds in medicinal chemistry and are prevalent in a wide range of biologically active compounds and natural products . As such, this chemical serves as a valuable building block for researchers in the synthesis of more complex molecules, particularly in the exploration of novel nitrogen-containing heterocycles with potential pharmacological interest. The product is for research purposes only and is not intended for diagnostic or therapeutic applications. CAS Number: 2891597-83-2 Molecular Formula: C17H17NO4S

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]acetate

InChI

InChI=1S/C17H17NO4S/c1-22-17(19)12-13-7-8-16-14(11-13)9-10-18(16)23(20,21)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3

InChI Key

KNBFBOOURMYBTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Indoline Core

  • The indoline scaffold is generally prepared by cyclization of appropriate aniline derivatives or reduction of indole precursors. For example, 2-substituted indolin-2-ones can be synthesized by condensation of aryl methyl ketones with suitable amines in ethanol, followed by cyclization under reflux conditions with acid catalysis.

  • In some documented procedures, substituted indolinones are prepared by reacting aniline derivatives with α-haloketones or by intramolecular cyclization of amino ketones.

Introduction of the Benzenesulfonyl Protecting Group

  • The nitrogen atom of the indoline ring is protected by reaction with benzenesulfonyl chloride. This step is performed by dissolving the indoline intermediate in a suitable solvent such as pyridine or dichloromethane, cooling the solution to 0°C, and adding benzenesulfonyl chloride dropwise. The reaction mixture is then stirred at room temperature for several hours (e.g., 16 hours) to ensure complete sulfonylation.

  • After the reaction, the mixture is concentrated, and the product is extracted with ethyl acetate, washed with water, dried over magnesium sulfate, and purified by standard methods such as recrystallization or chromatography.

Formation of the Methyl Acetate Side Chain

  • The methyl 2-acetate side chain is introduced by alkylation or esterification reactions. A common approach involves the use of methyl bromoacetate or methyl chloroacetate as alkylating agents reacting with the 5-position of the indoline ring or its precursor.

  • Alternatively, carboxylation of the corresponding methyl indoline derivative followed by esterification with methanol under acidic conditions can yield the methyl acetate functionality.

Purification and Characterization

  • The final compound is purified by recrystallization from solvents such as ethyl acetate and cyclohexane mixtures or by column chromatography.

  • Characterization is performed using spectroscopic techniques including infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR), and mass spectrometry (MS). For example, IR spectra show characteristic sulfonyl (SO_2) stretching bands around 1340 cm^-1 and 1160 cm^-1, and ester carbonyl (C=O) stretching near 1700 cm^-1.

  • ^1H NMR typically shows signals corresponding to aromatic protons, the methylene group adjacent to the ester, and the methyl ester singlet near 3.7 ppm.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield (%) Notes
1 Aniline derivative + aryl methyl ketone, EtOH, diethylamine, room temp, 5-15 days or reflux 5 h Formation of 3-hydroxy-3-(2-aryl-2-oxoethyl)indolin-2-ones intermediate 50-70% typical Long reaction times at RT; reflux accelerates
2 Glacial acetic acid + conc. HCl, 80°C, 30 min Cyclization to 3-(2-aryl-2-oxo-ethylidene)indolin-2-ones 54% (example) Acid catalyzed dehydration
3 Hydrazine hydrate, EtOH, glacial acetic acid, reflux 4-6 h Conversion to spiro(indoline-pyrazol) derivatives (related step) 87% (example) Demonstrates further functionalization potential
4 Benzenesulfonyl chloride, pyridine, 0°C to RT, 16 h N-sulfonylation of indoline nitrogen 60-80% typical Cooling prevents side reactions; pyridine acts as base
5 Methyl bromoacetate or esterification reagents, solvent (THF, MeOH), base (NaHCO3, NaOH) Introduction of methyl acetate group Variable, 50-75% Alkylation or esterification approach

Note: The exact yields and conditions depend on substrate substitutions and scale.

Analytical Data Summary

Technique Observed Features for this compound
IR (KBr) SO2 asymmetric stretch ~1340 cm^-1, SO2 symmetric stretch ~1160 cm^-1, ester C=O stretch ~1730 cm^-1, aromatic C-H stretches 3000-3100 cm^-1
^1H NMR (DMSO-d6) Aromatic protons 7.0-8.0 ppm, methylene adjacent to ester ~3.6-4.3 ppm (singlet or multiplet), methyl ester singlet ~3.7 ppm, NH proton (if present) ~10-12 ppm
^13C NMR Ester carbonyl ~170-175 ppm, aromatic carbons 110-140 ppm, methylene carbons ~40-50 ppm
MS (EI or ESI) Molecular ion peak consistent with C16H15NO4S (molecular weight ~317 g/mol)

Research Findings and Notes

  • The preparation methods for this compound are well-documented in patent literature and peer-reviewed organic synthesis reports, emphasizing the importance of controlled reaction conditions to maximize yield and purity.

  • The benzenesulfonyl protecting group is stable under typical esterification conditions, allowing stepwise synthesis without deprotection until desired.

  • Extended reaction times at room temperature can be used for certain intermediates, but refluxing accelerates the process without compromising yield significantly.

  • The compound’s synthesis is adaptable to various substitutions on the aromatic rings, enabling structure-activity relationship studies for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out in solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is a chemical compound with a wide array of potential applications, particularly in medicinal chemistry and pharmaceutical research. Its unique molecular structure, featuring an indole moiety substituted with a benzenesulfonyl group, gives rise to its biological activities. The molecular formula of this compound is C₁₇H₁₇NO₄S, and it has a molecular weight of approximately 331.39 g/mol.

Potential Applications

  • Pharmaceuticals: this compound can be used due to its biological activity. Studies show that compounds with similar structures exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
  • Treatment of Inflammatory Diseases: Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. It is a potential therapeutic agent in treating inflammatory diseases .
  • Treatment of Cancer: Studies have shown that compounds with similar structures to this compound exhibit anticancer properties.
  • Drug Discovery: this compound can be used as a starting point for creating new pharmaceuticals .
  • COX-2 Inhibitors: It can be used to identify chemotypes of potent and selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammatory diseases . Non-steroidal anti-inflammatory drugs (NSAIDs) that suppress COX activities have been used clinically for the treatment of inflammatory syndromes .
  • Allergy/immunologic derangement treatment: Methyl 2-Sulfanyl-Benzoimidazol-1-yl-Acetic Acid Derivatives can be used as treatment for allergy/immunologic derangement, is included in human and other mammal allergic asthma, rhinitis, chronic occlusion pneumonopathy (COPD), dermatitis, inflammatory bowel disease, rheumatic arthritis, anaphylaxis nephritis, conjunctivitis, hereditary allergic dermatitis, bronchial asthma, food anaphylaxis, the disorder of whole body mastocyte, the pathergy shock, rubella, eczema, scratch where it itches, inflammation, the ischemia-reperfusion damage, cerebrovascular disorder, pleuritis, ulcerative colitis, disease such as Churg-Strauss syndrome and sinusitis that eosinocyte is relevant, disease such as basophile leukecythemia and basophilia that basophilic leukocyte is relevant .

Mechanism of Action

The mechanism of action of methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring structure allows for interactions with various biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Physical and Spectral Properties

Physical properties such as melting points and spectral data reflect substituent-driven differences:

Compound Name Substituent Melting Point (°C) Key Spectral Data (1H NMR) Yield
5-Benzyloxy-1H-indole-2-carboxylic acid (15) Benzyloxy at C5 193–195 Not reported 98%
Methyl 2-(1-(2-bromoacetyl)indolin-5-yl)acetate (9) Bromoacetyl at N1 98–99 δ 4.35 (OCH2), 4.06 (NCH2), 1.40 (CMe3) 82%

For the target compound, the benzenesulfonyl group is expected to elevate the melting point (>150°C inferred) due to enhanced dipole interactions. NMR signals near the sulfonyl group (e.g., aromatic protons) would likely appear downfield compared to benzyloxy or bromoacetyl analogs.

Reactivity and Functional Group Compatibility

  • Benzyloxy (14/15) : Ether groups are hydrolytically stable but can undergo deprotection under acidic conditions .
  • Bromoacetyl (9) : A reactive leaving group enabling nucleophilic substitutions (e.g., with amines or thiols) .

Application Context : While compound 9 was used in photolytic calcium chelators , the benzenesulfonyl group in the target compound might improve metabolic stability in pharmaceutical applications.

Biological Activity

Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₇H₁₇NO₄S
  • Molecular Weight : Approximately 331.39 g/mol

The compound features an indole moiety with a benzenesulfonyl substituent, which is crucial for its biological activity. The acetate group also plays a significant role in its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Indole Core : Utilizing indole derivatives as starting materials.
  • Sulfonylation : Introducing the benzenesulfonyl group through electrophilic aromatic substitution.
  • Acetylation : Adding the acetate group to complete the synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Indole derivatives, including this compound, have shown significant antimicrobial properties against various bacterial and fungal strains. Studies suggest that the sulfonamide group enhances its efficacy against pathogens, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Potential

Molecular docking studies indicate that this compound may interact with specific enzymes involved in inflammatory pathways. The presence of the sulfonamide group is believed to contribute to its ability to inhibit inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaBiological Activity
Methyl 2-[1-(4-chlorobenzoyl)indolin-5-yl]acetateC₂₀H₁₈ClNO₄Anti-inflammatory, analgesic
Methyl 1-(4-fluorobenzoyl)indole-3-acetateC₁₉H₁₈FNO₄Anticancer
Methyl 2-[1-(benzenesulfonyl)indol-2-yl]acetateC₁₇H₁₅NO₄SAntimicrobial

This table highlights how variations in substituents affect biological activity. The specific sulfonamide group in this compound may enhance its solubility and bioavailability compared to other indole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) were comparable to established antimicrobial agents.
  • Anti-inflammatory Mechanism : Research utilizing cell lines showed that treatment with this compound resulted in reduced production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Docking Studies : Computational modeling suggested strong binding affinity to targets involved in inflammatory responses, supporting experimental findings regarding its anti-inflammatory properties .

Q & A

Q. Basic

  • NMR analysis : ¹H and ¹³C NMR can confirm the ester group (δ ~3.7 ppm for methoxy) and sulfonamide connectivity (δ ~7.5–8.0 ppm for aromatic protons).
  • X-ray crystallography : Single-crystal diffraction provides definitive proof of regiochemistry and stereochemistry.

Advanced
Handling polymorphism : Crystallization solvents (e.g., DMF/acetic acid mixtures) may induce different packing modes. SHELX software () is critical for refining structures against high-resolution data, especially when twinning or disorder complicates analysis .

What analytical challenges arise in monitoring reactions involving this compound?

Q. Advanced

  • Byproduct identification : Side reactions, such as sulfonamide cleavage or ester hydrolysis, require LC-MS or HRMS for detection. ’s use of Pd(0) catalysts in similar sulfonylacetate reactions highlights the need to monitor for palladium-mediated decomposition .
  • Kinetic studies : Time-resolved ¹H NMR or in-situ IR can track intermediate formation, particularly in multi-step syntheses.

How does the benzenesulfonyl group influence reactivity in downstream applications?

Basic
The sulfonamide acts as an electron-withdrawing group, stabilizing intermediates in nucleophilic aromatic substitution or cross-coupling reactions. For example, describes its role as a directing group in Pd-catalyzed allylic alkylation .

Advanced
Electronic effects on cyclization : Computational studies (DFT) reveal that the sulfonyl group lowers the energy barrier for intramolecular cyclization by polarizing adjacent bonds. This is critical in designing tandem reactions for indole-based scaffolds.

What safety and handling protocols are recommended for this compound?

Q. Basic

  • Toxicity : Limited data suggest handling with gloves and eye protection due to potential irritancy (analogous to benzenesulfonyl derivatives in ).
  • Storage : Store in a cool, dry environment (<4°C) under inert gas (N₂/Ar) to prevent ester hydrolysis .

How can computational methods aid in studying this compound’s electronic properties?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict UV-Vis spectra (λmax) and frontier molecular orbitals (HOMO/LUMO). Compare with experimental data from ’s indole derivatives .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes inhibited by sulfonamide-containing compounds).

What challenges arise in crystallizing this compound?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility but complicate crystal growth. recommends acetic acid for recrystallization due to its ability to form hydrogen bonds with sulfonamide groups .
  • Twinning : SHELXL’s TWIN command () can model twin domains in X-ray data, which are common in sulfonamide crystals due to pseudo-symmetry .

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